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Compound of Interest

Compound Name: Suprafenacine

Cat. No.: B1682720 Get Quote

Note: The initial request specified "Suprafenacine." Following a comprehensive search, it has

been determined that this is likely a misspelling of "Solifenacin," a well-established muscarinic

receptor antagonist. All subsequent information pertains to Solifenacin.

These application notes provide a detailed overview of the in vivo experimental models used in

the preclinical evaluation of Solifenacin. The protocols are intended for researchers, scientists,

and drug development professionals.

Pharmacological Profile
Solifenacin is a competitive antagonist of muscarinic receptors.[1] These receptors are key in

mediating cholinergically-driven functions, such as the contraction of the urinary bladder's

smooth muscle and salivary secretion.[1] Solifenacin exhibits selectivity for the M3 muscarinic

receptor subtype, which is primarily responsible for smooth muscle contraction in the urinary

bladder.[2] Preclinical studies have suggested that Solifenacin has a greater selectivity for

muscarinic receptors in the bladder compared to those in the salivary glands when compared

to other antimuscarinic agents like oxybutynin and tolterodine.[3]
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Caption: Solifenacin's Mechanism of Action.

Pharmacokinetic Studies in Animal Models
Pharmacokinetic properties of Solifenacin have been characterized in various animal models to

understand its absorption, distribution, metabolism, and excretion (ADME) profile.
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Parameter Human Pediatric (NDO)

Bioavailability ~90%[1][4][5] -

Time to Peak (Tmax) 3 - 8 hours[1][4] 2 - 6 hours[2]

Plasma Protein Binding
~98% (mainly to α1-acid

glycoprotein)[1]
~98%[2]

Volume of Distribution (Vd) ~600 L[1][4] 33 - 750.9 L[2]

Metabolism
Extensive hepatic metabolism

via CYP3A4[1][4]
Primarily via CYP3A4[2]

Elimination Half-life (t½) 33 - 85 hours[4] -

Clearance 7 - 14 L/h[4] 1.35 - 15.7 L/h[2]

Excretion ~7% unchanged in urine[4][5] -

This protocol outlines a typical approach for assessing the pharmacokinetics of Solifenacin

following oral administration in rats.

Animal Model:

Species: Sprague-Dawley rats

Sex: Male and Female

Age: 8-10 weeks

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum

access to food and water.

Dosing:

Drug: Solifenacin succinate

Dose: To be determined based on intended therapeutic range and preliminary toxicity

data.
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Route of Administration: Oral gavage.

Vehicle: A suitable vehicle such as 0.5% methylcellulose in water.

Blood Sampling:

A sparse sampling or serial sampling design can be used.

Blood samples (approximately 0.25 mL) are collected from the tail vein or other

appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72

hours post-dose).

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

Plasma is separated by centrifugation.

Plasma concentrations of Solifenacin and its major metabolites are determined using a

validated analytical method, such as LC-MS/MS.

Pharmacokinetic Analysis:

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated using

non-compartmental analysis software.
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Caption: Pharmacokinetic Study Workflow.

Toxicology Studies in Animal Models
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Toxicology studies are essential for defining the safety profile of Solifenacin. These studies

have been conducted in mice, rats, and dogs.

Species Duration
Dose Levels
(mg/kg/day)

Key Findings

Mouse 104 weeks Up to 200
No increase in tumors

was observed.[6]

Rat 104 weeks
Males: up to 20,

Females: up to 15

No increase in tumors

was observed.[6]

Rat 26 weeks ≥ 30

Follicular

degeneration/reduced

corpora lutea in

ovaries and uterine

atrophy in females

that died or were

sacrificed prematurely.

[6]

Dog 13 weeks ≥ 3

Low uterine weight

and uterine immaturity

in females.[6]

Dosing Start Duration
NOAEL
(mg/kg/day)

Adverse Findings
at Higher Doses

Postnatal Day 10 12 weeks 10

Increased lethality and

effects on triglyceride

levels at 30 and 60

mg/kg/day.[7]

Postnatal Day 21 4 weeks -
Well tolerated at 10

and 30 mg/kg/day.[7]

This protocol provides a general framework for a long-term toxicity study of Solifenacin in rats.

Animal Model:
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Species: Fischer 344 rats.[6]

Sex: Equal numbers of males and females.

Age: Young adults at the start of the study.

Housing: Individually or in small groups in standard laboratory conditions.

Dosing:

Drug: Solifenacin succinate.

Dose Levels: At least three dose levels (low, mid, high) and a control group. Doses are

selected based on shorter-term toxicity and pharmacokinetic data.

Route of Administration: Oral (gavage or in feed).

Duration: Up to 104 weeks.[6]

In-life Observations:

Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior,

appearance, and physiological functions.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology and Neurological Examinations: Performed at regular intervals.

Clinical Pathology:

Blood and urine samples are collected at specified intervals for hematology, clinical

chemistry, and urinalysis.

Terminal Procedures:

At the end of the study, animals are euthanized.

A full necropsy is performed, and organ weights are recorded.
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A comprehensive set of tissues is collected and preserved for histopathological

examination.

Data Analysis:

Statistical analysis is performed to identify any dose-related effects on the measured

parameters.

The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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